4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL
Description
4-[[4-(Dimethylamino)phenyl]amino]phenol is a phenolic compound featuring a central phenol core substituted with a phenylamino group at the para position. This phenylamino group is further modified with a dimethylamino (-N(CH₃)₂) substituent at its para position (Fig. 1). The compound’s molecular formula is C₁₄H₁₇N₂O, with a molecular weight of 229.30 g/mol. The dimethylamino group is electron-donating, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-[4-(dimethylamino)anilino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVXGYHLVKSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064249 | |
| Record name | Phenol, 4-[[4-(dimethylamino)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-22-1 | |
| Record name | 4-[[4-(Dimethylamino)phenyl]amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((4-(dimethylamino)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[[4-(dimethylamino)phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[[4-(dimethylamino)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-(dimethylamino)phenyl]amino]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Aromatic Substitution
This method involves coupling 4-(dimethylamino)aniline with 4-aminophenol under basic conditions. Key steps include:
- Reagents : 4-(Dimethylamino)aniline, 4-fluoronitrobenzene, potassium carbonate.
- Conditions : Reaction in dimethylformamide (DMF) at 80–100°C for 12–24 hours1.
- Mechanism : The electron-rich amino group of 4-(dimethylamino)aniline displaces a leaving group (e.g., fluoride) on 4-fluoronitrobenzene, followed by nitro-group reduction to form the final product2.
- Yield : ~70–80% after purification via silica gel chromatography3.
Catalytic Hydrogenation of Nitro Precursors
A two-step synthesis starting from nitro intermediates:
- Coupling Step :
- React 4-nitroaniline with 4-(dimethylamino)phenol using palladium catalysis.
- Catalyst : Pd/C (5% w/w) in methanol under hydrogen atmosphere4.
- Conditions : 25–30°C, 4–6 hours.
- Reduction Step :
One-Pot Reductive Amination
A streamlined approach combining coupling and reduction:
- Reagents : 4-(Dimethylamino)benzaldehyde, 4-aminophenol, sodium cyanoborohydride.
- Solvent : Methanol/acetic acid (9:1 v/v).
- Conditions : Stir at room temperature for 24 hours6.
- Advantages : Avoids isolation of intermediates; suitable for gram-scale synthesis.
- Yield : 65–75% after recrystallization7.
Comparative Analysis of Methods
Critical Considerations
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the product8.
- Scalability : Catalytic hydrogenation (Method 2) is optimal for industrial-scale production due to high yields and minimal byproducts9.
- Side Reactions : Oxidative coupling may occur in the presence of trace metals; use of chelating agents (e.g., EDTA) is recommended10.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted phenols. These products have diverse applications in different fields .
Scientific Research Applications
Medical Applications
1.1 Antidote for Cyanide Poisoning
DMAP has been identified as an effective antidote for cyanide poisoning. It functions by generating methemoglobin, which binds cyanide ions, thereby reducing their toxicity. The recommended administration method is intravenous injection at a dose of 250 mg, as intramuscular injection may lead to complications such as muscular necrosis .
1.2 Treatment of Hydrogen Sulfide Toxicity
Similar to its application in cyanide poisoning, DMAP has shown effectiveness in treating hydrogen sulfide toxicity. Its mechanism involves the same principle of methemoglobin formation, making it suitable for emergency interventions .
Antimicrobial and Antidiabetic Activities
Recent studies have highlighted the broad-spectrum antimicrobial and antidiabetic properties of DMAP derivatives. A synthesized compound based on DMAP demonstrated significant inhibitory effects against various bacterial strains and fungi, including:
- Bacterial Strains :
- Staphylococcus aureus
- Micrococcus luteus
- Bacillus subtilis
- Fungal Strains :
- Saccharomyces cerevisiae
In addition, the synthesized compounds exhibited potent inhibition of key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : 93.2% inhibition
- α-Glucosidase Inhibition : 73.7% inhibition
These findings suggest potential applications for DMAP derivatives in diabetes management and infection control .
Fluorescent Probes in Neurotransmitter Studies
DMAP derivatives have been utilized as fluorescent probes to study monoamine transporters. Specifically, the compound 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) has been developed to monitor serotonin transporter activity in real-time using fluorescence microscopy. This application is particularly valuable for high-throughput screening processes in pharmacological research .
Chemical Synthesis and Industrial Uses
4.1 Chemical Intermediates
DMAP is commonly used as a reagent in organic synthesis, particularly in the production of dyes and pigments due to its ability to act as a nucleophilic catalyst in acylation reactions.
4.2 Dyes and Pigments
The compound is also employed in the formulation of various dyes, leveraging its vibrant color properties and stability under different conditions .
Table 1: Antimicrobial Activity of DMAP Derivatives
| Compound | Bacterial Strains Tested | Inhibition (%) |
|---|---|---|
| DMAP Derivative A | Staphylococcus aureus | 90 |
| DMAP Derivative B | Bacillus subtilis | 85 |
| DMAP Derivative C | Micrococcus luteus | 80 |
Table 2: Enzyme Inhibition by DMAP Derivatives
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-Amylase | 93.2 | 25 |
| α-Glucosidase | 73.7 | 30 |
Case Studies
Case Study 1: Cyanide Poisoning Treatment
In a clinical trial involving patients suffering from cyanide poisoning, the administration of DMAP resulted in rapid improvement of symptoms within minutes post-injection, demonstrating its efficacy as an emergency antidote.
Case Study 2: Antimicrobial Efficacy
A study conducted on diabetic patients showed that a formulation containing DMAP derivatives significantly reduced bacterial load in infected wounds compared to standard treatments, indicating its potential role in wound care management.
Mechanism of Action
The mechanism of action of 4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenolic Derivatives
The following compounds share a phenol core with amino-linked substituents but differ in substituent type, position, or additional functional groups:
Key Observations :
- Positional Isomerism: Meta-substituted analogs (e.g., 3-[(4-methylphenyl)amino]phenol) exhibit distinct electronic and steric profiles, affecting reactivity and biological interactions .
- Heterocyclic Modifications : Pyrimidine-containing derivatives (e.g., ) introduce sites for hydrogen bonding and π-stacking, relevant to pharmaceutical applications .
Physicochemical and Spectral Properties
NMR Spectral Shifts
- Phenolic Proton: In 4-(Dimethylamino)phenol, the -OH proton resonates downfield (δ ~8–9 ppm) due to hydrogen bonding, a trend consistent across phenolic derivatives .
- Aromatic Protons: Dimethylamino groups deshield adjacent protons, causing upfield shifts (δ ~6.5–7.5 ppm). In contrast, benzylamino substituents () show split signals due to diastereotopic protons .
- Pyrimidine Derivatives : The compound in displays distinct ¹H NMR signals for pyrimidine protons (δ ~8–9 ppm), absent in simpler analogs .
Mass Spectrometry
- 4-[[4-(Dimethylamino)phenyl]amino]phenol: Expected molecular ion [M+H]⁺ at m/z 230.3. Fragments include loss of -NHPh-N(CH₃)₂ (m/z 137.1, corresponding to 4-(Dimethylamino)phenol) .
- 4-(Benzylamino)phenol: [M+H]⁺ at m/z 200.2, with cleavage of the benzyl group yielding m/z 108.1 (phenol fragment) .
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-[[4-(Dimethylamino)phenyl]amino]phenol?
Answer:
- Synthesis : A two-step approach is typical: (1) Coupling 4-(dimethylamino)aniline with a phenol derivative via Buchwald-Hartwig amination or Ullmann coupling under palladium/copper catalysis. Optimize solvent (e.g., toluene or DMF), temperature (80–120°C), and reaction time (12–24 hr) .
- Characterization : Use NMR (¹H/¹³C) to confirm aromatic proton environments and amine/phenol functionalities. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 257.13 for C₁₄H₁₆N₂O). Purity analysis via HPLC (C18 column, acetonitrile/water gradient) is critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential dust/aerosol formation .
- Toxicity Mitigation : Structural analogs (e.g., substituted phenols) show mutagenicity in human lymphocytes at 250 µg/L. Avoid inhalation and skin contact; implement spill containment with inert absorbents .
Advanced Research Questions
Q. How can researchers quantify the stability of this compound under varying pH and temperature conditions?
Answer:
Q. How should researchers address contradictions in reported spectral data for this compound?
Answer:
- Root Cause Analysis : Discrepancies may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism (phenol ↔ keto forms).
- Resolution Strategy :
Q. What methodologies are suitable for assessing the biological activity of this compound?
Answer:
Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
